molecular formula C8H11Cl2FN2O2 B2626699 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid;dihydrochloride CAS No. 2247102-29-8

2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid;dihydrochloride

Cat. No.: B2626699
CAS No.: 2247102-29-8
M. Wt: 257.09
InChI Key: STUKUXPZXLUJBL-UHFFFAOYSA-N
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Description

2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid;dihydrochloride is a chemical compound with the molecular formula C8H9FN2O2.2ClH. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its fluorine substitution on the pyridine ring, which can significantly alter its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid;dihydrochloride typically involves the fluorination of pyridine derivatives. One common method involves the reaction of the corresponding pyridine with fluorine gas (F2) in the presence of a strong acid . This process can yield various fluorinated pyridines, including the target compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the dihydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or alter the oxidation state of the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, hydroxyl groups, or alkyl chains.

Scientific Research Applications

2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. This can lead to various biological effects, such as modulation of neurotransmitter systems in the brain or inhibition of specific enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(5-chloropyridin-3-yl)propanoic acid;dihydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid;dihydrochloride: Contains two fluorine atoms on the pyridine ring.

    2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride: Fluorine atom is positioned differently on the pyridine ring

Uniqueness

The uniqueness of 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid;dihydrochloride lies in its specific fluorine substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-amino-3-(5-fluoropyridin-3-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2.2ClH/c9-6-1-5(3-11-4-6)2-7(10)8(12)13;;/h1,3-4,7H,2,10H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUKUXPZXLUJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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